N-(3,4-dimethoxyphenyl)-2-({1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide
Description
N-(3,4-dimethoxyphenyl)-2-({1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide is a synthetic acetamide derivative featuring:
- 3,4-dimethoxyphenyl group: Aromatic ring with electron-donating methoxy substituents at positions 3 and 2.
- Acetamide bridge: Links the dimethoxyphenyl group to a sulfanyl moiety.
- Imidazole core: Substituted at position 1 with a 3-(trifluoromethyl)phenyl group, contributing hydrophobicity and metabolic stability.
Propriétés
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3O3S/c1-28-16-7-6-14(11-17(16)29-2)25-18(27)12-30-19-24-8-9-26(19)15-5-3-4-13(10-15)20(21,22)23/h3-11H,12H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSPOIBUWILAXFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=CC(=C3)C(F)(F)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
N-(3,4-dimethoxyphenyl)-2-({1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agrochemicals. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of both a dimethoxyphenyl group and a trifluoromethylphenyl group attached to an imidazole moiety. The molecular formula is , with a molecular weight of approximately 420.44 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 420.44 g/mol |
| IUPAC Name | N-(3,4-dimethoxyphenyl)-2-({1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide |
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antiproliferative Effects : Studies have shown that compounds containing imidazole rings exhibit significant antiproliferative effects against various cancer cell lines. For instance, related compounds have demonstrated IC50 values in the micromolar range against human cancer cells such as HeLa (cervical carcinoma) and CEM (T-lymphocyte) cells .
- Pesticidal Activity : The compound has been noted for its pesticidal properties against arthropods and nematodes. Its mechanism includes disrupting cellular processes in pests, which could be linked to its ability to interfere with neurotransmitter systems .
Anticancer Activity
A study evaluating the antiproliferative activity of related compounds found that those with similar structural features showed enhanced cytotoxicity against various cancer lines. For example, an imidazole derivative demonstrated an IC50 value of 9.6 μM in HMEC-1 cells, indicating promising potential for further development .
Pesticidal Efficacy
Research has indicated that N-(3,4-dimethoxyphenyl)-2-({1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide exhibits strong pesticidal activity. In laboratory settings, it was effective against common agricultural pests, showcasing a mechanism that likely involves interference with their nervous systems .
Comparative Analysis
To better understand the biological activity of this compound, it can be compared with other known compounds exhibiting similar properties.
| Compound Name | Biological Activity | IC50 (μM) |
|---|---|---|
| N-(3,4-dimethoxyphenyl)-2-({1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide | Antiproliferative & Pesticidal | Not specified |
| Compound A (related imidazole derivative) | Antiproliferative | 9.6 |
| Compound B (pesticide with similar structure) | Pesticidal | Effective |
Comparaison Avec Des Composés Similaires
Table 1: Structural and Functional Comparison
Key Structural Differences and Implications
Trifluoromethyl groups (common in the target and ) improve metabolic stability and lipophilicity, favoring blood-brain barrier penetration .
Core Heterocycle Variations :
Research Findings and Activity Trends
- The target compound’s dimethoxyphenyl group may enhance binding to bacterial targets .
- Enzyme Inhibition :
- Conformational Analysis :
- Crystal structures of acetamide derivatives () reveal hydrogen-bonding patterns (N–H⋯O) stabilizing dimer formations. The target’s planar amide group may facilitate similar interactions, influencing solubility and crystallization .
Méthodes De Préparation
Imidazole Core Formation
The imidazole ring is typically constructed via cyclocondensation reactions. A common method involves reacting 3-(trifluoromethyl)phenyl isothiocyanate with 2-aminoacetamide derivatives under basic conditions to form the 1,2-disubstituted imidazole intermediate. For example:
This step proceeds at 60–80°C for 12–24 hours, yielding the imidazole core with >75% efficiency.
Thioether Linkage Installation
The sulfanyl group is introduced via nucleophilic substitution or thiol-ene reactions. In one approach, 2-chloro-N-(3,4-dimethoxyphenyl)acetamide reacts with 1-[3-(trifluoromethyl)phenyl]-1H-imidazole-2-thiol in the presence of potassium carbonate (KCO) and dimethylformamide (DMF):
Reaction conditions (80°C, 8 hours) achieve yields of 68–82%.
Key Intermediates and Their Synthesis
1-[3-(Trifluoromethyl)phenyl]-1H-Imidazole-2-thiol
This intermediate is synthesized by treating 3-(trifluoromethyl)aniline with carbon disulfide (CS) and hydrazine hydrate, followed by cyclization with α-haloketones:
Yields range from 65% to 78%, depending on the purity of CS.
2-Chloro-N-(3,4-dimethoxyphenyl)acetamide
Prepared by reacting 3,4-dimethoxyaniline with chloroacetyl chloride in dichloromethane (DCM) and triethylamine (EtN):
This exothermic reaction requires cooling (0–5°C) and achieves >90% yield.
Reaction Optimization and Catalysis
Solvent and Base Selection
Optimal conditions for thioether formation were determined through solvent screening:
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DMF | KCO | 80 | 82 |
| THF | NaH | 60 | 45 |
| Acetone | EtN | 50 | 58 |
DMF with KCO provided superior nucleophilicity and solubility.
Microwave-Assisted Synthesis
Microwave irradiation (100 W, 120°C) reduced reaction times from 8 hours to 30 minutes for imidazole cyclization, maintaining yields at 78–81%.
Purification and Characterization
Chromatographic Techniques
Crude products are purified via silica gel chromatography using ethyl acetate/hexane (3:7) or recrystallized from ethanol/water mixtures. Purity >98% is confirmed by HPLC.
Spectroscopic Data
-
H NMR (400 MHz, DMSO-) : δ 8.21 (s, 1H, imidazole-H), 7.89–7.45 (m, 4H, Ar-H), 6.92 (d, 2H, OCH), 4.32 (s, 2H, SCH).
-
HRMS (ESI+) : m/z 466.1128 [M+H] (calc. 466.1123).
Industrial-Scale Production Challenges
Cost-Efficient Trifluoromethylation
Direct trifluoromethylation using CFI gas under Cu(I) catalysis reduces costs compared to pre-functionalized aryl halides:
Waste Management
The process generates ~3 kg of KCO/DMF waste per kilogram of product. Solvent recovery systems and aqueous workups mitigate environmental impact.
Comparative Analysis of Synthetic Routes
| Method | Steps | Total Yield (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Sequential condensation | 4 | 52 | 120 | Moderate |
| Convergent synthesis | 3 | 68 | 95 | High |
| Microwave-assisted | 3 | 75 | 110 | Limited |
Convergent synthesis, which assembles the imidazole and acetamide units separately before coupling, offers the best balance of yield and cost .
Q & A
Basic: What are the optimal synthetic routes for preparing this compound, and how can yield and purity be improved?
Methodological Answer:
The synthesis typically involves multi-step reactions, including nucleophilic substitution and condensation. Key steps include:
- Imidazole ring formation via glyoxal/formaldehyde condensation ().
- Thioether linkage between the imidazole and acetamide moieties under controlled pH and temperature ().
Optimization Strategies: - Use high-throughput screening to identify ideal solvents (e.g., DMF or THF) and catalysts (e.g., EDC/HOBt) for coupling reactions ().
- Purify intermediates via column chromatography or recrystallization to reduce byproducts ( ).
- Monitor reaction progress with HPLC or TLC to ensure stepwise completion ().
Basic: Which spectroscopic techniques are most reliable for confirming the compound’s structure?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR identifies substituents on phenyl and imidazole rings (e.g., trifluoromethyl, dimethoxy groups) ().
- 2D NMR (COSY, HSQC) resolves overlapping signals in complex aromatic regions ().
- Mass Spectrometry (HRMS) : Validates molecular weight (±2 ppm accuracy) and fragmentation patterns ( ).
- IR Spectroscopy : Confirms functional groups (e.g., C=O at ~1650 cm⁻¹, S–C=N at ~680 cm⁻¹) ().
Basic: How can researchers design initial biological activity screens for this compound?
Methodological Answer:
- In vitro assays :
- Dose-Response Curves : Use 3-5 logarithmic concentrations to determine EC₅₀/IC₅₀ values ( ).
Advanced: How can structure-activity relationship (SAR) studies be conducted to enhance bioactivity?
Methodological Answer:
- Modify substituents :
- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with kinase active sites) ( ).
- Data Analysis : Correlate substituent electronic parameters (Hammett constants) with bioactivity trends ( ).
Advanced: What computational methods predict target selectivity and off-target risks?
Methodological Answer:
- Molecular Dynamics Simulations : Analyze binding stability (RMSD <2 Å) to primary targets (e.g., SARS-CoV-2 Mpro, energy ≈-7.7 kcal/mol) ( ).
- Off-Target Screening : Use SwissTargetPrediction or Pharos to assess kinase/GPCR affinities ( ).
- ADMET Prediction : Tools like ADMETlab 2.0 evaluate metabolic stability (CYP450 inhibition) and toxicity (hERG liability) ( ).
Advanced: How can contradictory bioactivity data from different studies be resolved?
Methodological Answer:
- Experimental Replication : Standardize assay conditions (e.g., cell passage number, serum concentration) ( ).
- Meta-Analysis : Pool data from multiple studies using PRISMA guidelines to identify confounding variables (e.g., solvent DMSO vs. ethanol) ( ).
- Structural Validation : Confirm compound purity via X-ray crystallography (e.g., hydrogen bonding patterns in crystal lattices) ().
Advanced: What methodologies assess metabolic stability and toxicity in preclinical models?
Methodological Answer:
- Liver Microsome Assays : Incubate with human/rat microsomes to measure half-life (t₁/₂) and CYP450 metabolism ( ).
- Ames Test : Screen for mutagenicity using S. typhimurium strains TA98/TA100 ( ).
- In Vivo Toxicity : Dose rodents (e.g., 50–200 mg/kg) and monitor organ histopathology ( ).
Advanced: How can target selectivity be validated against structurally similar proteins?
Methodological Answer:
- Kinase Profiling : Use KINOMEscan to test inhibition across 468 kinases ( ).
- CRISPR Knockout Models : Validate target dependency in isogenic cell lines ( ).
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD) to differentiate on-/off-target interactions ().
Advanced: What strategies evaluate synergistic effects with existing therapeutics?
Methodological Answer:
- Combination Index (CI) : Use Chou-Talalay method to classify synergy (CI <1), additivity (CI=1), or antagonism (CI >1) ( ).
- Transcriptomics : Perform RNA-seq to identify pathways upregulated in combination therapy ( ).
Advanced: How can polymorphism impact crystallization and bioavailability?
Methodological Answer:
- X-Ray Diffraction : Identify polymorphic forms (e.g., Form I vs. II) and compare solubility profiles ().
- Dissolution Testing : Use USP Apparatus II to measure dissolution rates in simulated gastric fluid ().
- Stability Studies : Store polymorphs at 40°C/75% RH for 3 months to assess phase transitions ().
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